molecular formula C21H20N4O2 B5591146 5-methyl-1-(3-methylphenyl)-4-(5-quinoxalinylcarbonyl)-2-piperazinone

5-methyl-1-(3-methylphenyl)-4-(5-quinoxalinylcarbonyl)-2-piperazinone

Cat. No.: B5591146
M. Wt: 360.4 g/mol
InChI Key: MPVLRXNAMHTBSA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-methyl-1-(3-methylphenyl)-4-(5-quinoxalinylcarbonyl)-2-piperazinone is a useful research compound. Its molecular formula is C21H20N4O2 and its molecular weight is 360.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 360.15862589 g/mol and the complexity rating of the compound is 568. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Biological Activity

Research has focused on the synthesis of new quinoxaline derivatives, including those with piperazine moieties, due to their potential hypoxic-cytotoxic agents. For example, a study reported the synthesis and in vitro activities of new 2-quinoxalinecarbonitrile 1,4-di-N-oxides, presenting new basic lateral chains in the quinoxaline ring, with certain derivatives showing potent activities (Ortega et al., 2000).

Antimicrobial Activities

Some derivatives of the compound have shown significant antimicrobial activities. For instance, novel 1,2,4-Triazole derivatives synthesized from various ester ethoxycarbonylhydrazones with primary amines exhibited good or moderate activities against test microorganisms, suggesting their potential in antimicrobial therapy (Bektaş et al., 2010).

Antitumor Activities

In the realm of cancer research, novel quinoxalinyl-piperazine compounds have been synthesized and evaluated as anti-tumor agents. Certain compounds showed potent IC50 values against human cancer cells and demonstrated synergistic growth inhibition when combined with known anti-cancer drugs. In vivo studies also revealed the compound's efficacy in inhibiting tumor growth without significant side effects, highlighting its potential as a new class of anti-tumor chemotherapeutics (Lee et al., 2011).

Molecular Binding and Docking Studies

The interaction of these compounds with biological targets has also been explored through molecular docking studies. For example, new 1,5-bis(4-chlorophenyl)-3-(2-(4-methylpiperazin-1-yl)quinolin-3-yl)pentane-1,5-dione was synthesized and characterized, and its binding to human serum albumin (HSA) was investigated, providing insights into the molecule's potential biological activities and interactions (Murugesan et al., 2021).

Properties

IUPAC Name

5-methyl-1-(3-methylphenyl)-4-(quinoxaline-5-carbonyl)piperazin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N4O2/c1-14-5-3-6-16(11-14)25-12-15(2)24(13-19(25)26)21(27)17-7-4-8-18-20(17)23-10-9-22-18/h3-11,15H,12-13H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPVLRXNAMHTBSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(C(=O)CN1C(=O)C2=C3C(=CC=C2)N=CC=N3)C4=CC=CC(=C4)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.